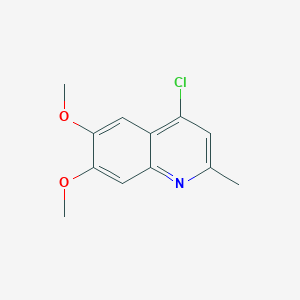
4-Chloro-6,7-dimethoxy-2-methylquinoline
Descripción general
Descripción
4-Chloro-6,7-dimethoxy-2-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dimethoxy-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, two methoxy groups at the 6th and 7th positions, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.68 . It is recommended to be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
- Auxin-Inhibiting Substance Isolation
- Field : Plant Biochemistry
- Application : 4-Chloro-6,7-dimethoxybenzoxazolin-2-one, a substance structurally similar to 4-Chloro-6,7-dimethoxy-2-methylquinoline, was isolated from light-grown maize shoots . It was identified as a new auxin-inhibiting substance .
- Method : The structural determination was performed by spectroscopic methods .
- Results : This discovery contributes to our understanding of plant growth regulation and could have implications for agricultural practices .
-
Antidepressant and Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .
- Method : The exact mechanisms of action are not fully understood, but it is believed that these compounds may interact with various neurotransmitter systems in the brain .
- Results : Quinoline-based drugs have been used in the treatment of various mood and seizure disorders .
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown antiviral activity .
- Method : These compounds may inhibit viral replication by interfering with the function of viral proteins .
- Results : Quinoline-based drugs have been used in the treatment of various viral infections .
-
Anticancer Activity
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFMLSFDCICSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxy-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



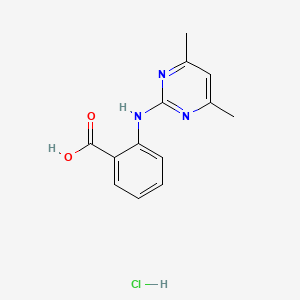
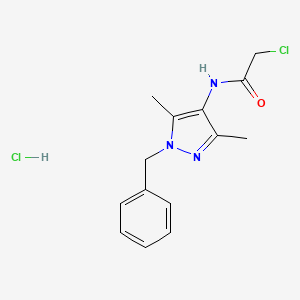
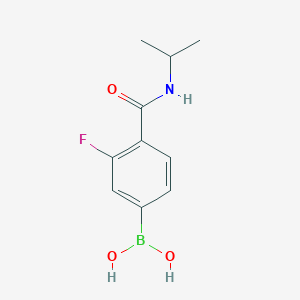
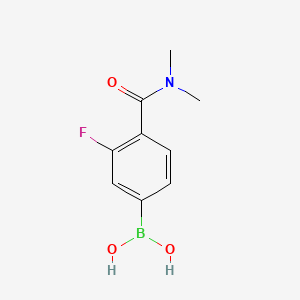


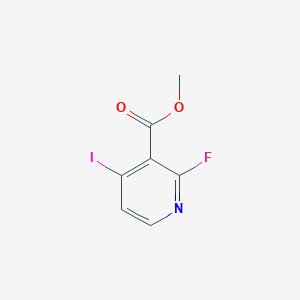
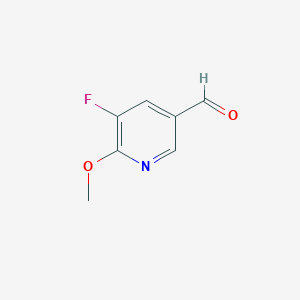
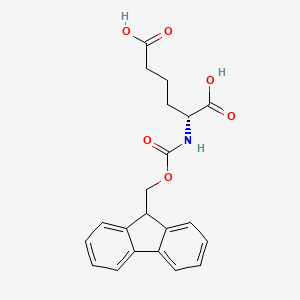
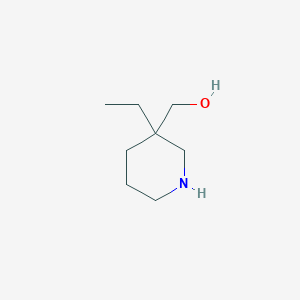
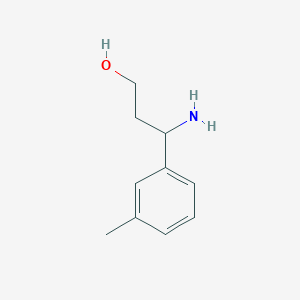
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1388050.png)
